molecular formula C6H6IN B146143 4-(Iodomethyl)pyridine CAS No. 138761-37-2

4-(Iodomethyl)pyridine

Cat. No. B146143
M. Wt: 219.02 g/mol
InChI Key: KQLHSXTTZXUVCW-UHFFFAOYSA-N
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Description

4-(Iodomethyl)pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C6H6IN . The average mass of this compound is 219.023 Da .


Synthesis Analysis

The synthesis of 4-(Iodomethyl)pyridine and similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of 4-(Iodomethyl)pyridine consists of a pyridine ring with an iodomethyl group attached . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • 4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating the catalytic potential of pyridine derivatives in organic synthesis (Meng, Liu, Liu, & Wang, 2015).

Surface Adsorption Studies

  • Studies involving the use of 4-(dimethylamino)pyridine in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces highlight its importance in materials science (Gandubert & Lennox, 2006).

Reaction Kinetics

  • Pyridine derivatives like 4-(dimethylamino)pyridine interact with dichloromethane under ambient conditions, demonstrating their significance in understanding chemical reaction mechanisms (Rudine, Walter, & Wamser, 2010).

Functionalization and Synthesis

  • Research on 4-selective pyridine functionalization reactions via heterocyclic phosphonium salts expands the possibilities for creating diverse pyridine derivatives, crucial in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).

Catalytic and Synthetic Applications

  • The use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation of alcohols underlines its role as a recyclable catalyst, significant in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).

Complex Formation and Oxidation

properties

IUPAC Name

4-(iodomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHSXTTZXUVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349066
Record name 4-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Iodomethyl)pyridine

CAS RN

138761-37-2
Record name 4-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RA Earl, R Zaczek, CA Teleha, BN Fisher… - Journal of medicinal …, 1998 - ACS Publications
In an effort to improve the pharmacokinetic and pharmacodynamic properties of the cognition-enhancer linopirdine (DuP 996), a number of core structure analogues were prepared in …
Number of citations: 52 pubs.acs.org
J Yuan, G Zhou, J Zhang, XM Zhang - Materials Chemistry Frontiers, 2023 - pubs.rsc.org
Although low-dimensional hybrid metal halides have recently been the subject of considerable attention as white-light emitters, the superiority of structural diversity has not been relied …
Number of citations: 4 pubs.rsc.org
R Tang, Z Yan, C Guo, Y Luo - Frontiers of Chemistry in China, 2006 - Springer
Starting from pyridine-2,6-dicarboxylic acid (DPA), a series of novel pyridine-2,6-dicarboxylic acid derivatives were synthesized. In these compounds, 4-(hydroxymethyl)pyridine-2,6-…
Number of citations: 7 link.springer.com
S Ponzi, A Bresciani, M Kaiser, V Nardi, E Nizi… - Bioorganic & medicinal …, 2020 - Elsevier
The identification of a new series of growth inhibitors of Trypanosoma cruzi, the causative agent of Chagas’ disease, is described. In vitro screening of a subset of compounds from our in…
Number of citations: 1 www.sciencedirect.com
A Opitz, W Sulger, E Daltrozzo… - Australian Journal of …, 2014 - CSIRO Publishing
An improved route to 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones 4 and to 2-substituted 4,6-dichloropyrimidines 5 is reported. Without using highly toxic reactants, compounds 4 can …
Number of citations: 1 www.publish.csiro.au
M Borgini, P Mondal, R Liu, P Wipf - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
The rising interest in Kv7 modulators originates from their ability to evoke fundamental electrophysiological perturbations in a tissue-specific manner. A large number of therapeutic …
Number of citations: 17 pubs.rsc.org
AA Fesenko, AD Shutalev - Chemistry of Heterocyclic Compounds, 2013 - Springer
Papers on the synthesis of nitrogen-containing heterocyclic compounds by ring enlargement reactions based on the formation of an annelated cyclopropane ring by intramolecular …
Number of citations: 12 link.springer.com

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